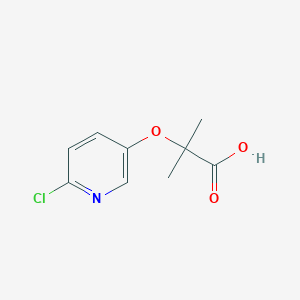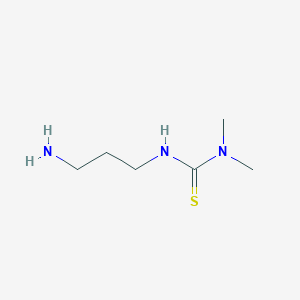
3-(3-Aminopropyl)-1,1-dimethylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Aminopropyl)-1,1-dimethylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of an aminopropyl group attached to a dimethylthiourea moiety, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)-1,1-dimethylthiourea typically involves the reaction of 3-aminopropylamine with 1,1-dimethylthiourea. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the reactants to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Aminopropyl)-1,1-dimethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thioureas
Aplicaciones Científicas De Investigación
3-(3-Aminopropyl)-1,1-dimethylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with various biological targets, making it a subject of interest in medicinal chemistry.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways. It has shown promise in preclinical studies for the treatment of certain diseases.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 3-(3-Aminopropyl)-1,1-dimethylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopropyltriethoxysilane: Used for surface modification and functionalization of materials.
3-Aminopropyltrimethoxysilane: Similar to 3-Aminopropyltriethoxysilane but with different alkoxy groups.
N-(2-aminoethyl)-3-aminopropyltriethoxysilane: Contains an additional aminoethyl group, used for more complex modifications.
Uniqueness
3-(3-Aminopropyl)-1,1-dimethylthiourea is unique due to its specific combination of an aminopropyl group and a dimethylthiourea moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C6H15N3S |
|---|---|
Peso molecular |
161.27 g/mol |
Nombre IUPAC |
3-(3-aminopropyl)-1,1-dimethylthiourea |
InChI |
InChI=1S/C6H15N3S/c1-9(2)6(10)8-5-3-4-7/h3-5,7H2,1-2H3,(H,8,10) |
Clave InChI |
UIPIFRZZYGAFIN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=S)NCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-[1,3]Oxazolo[2,3-c][1,2,4]triazine](/img/structure/B13098207.png)
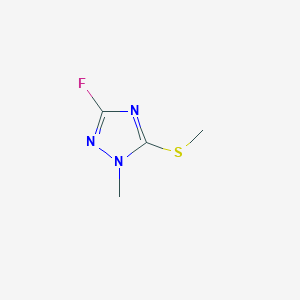

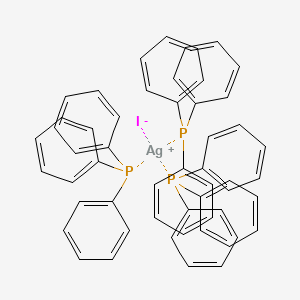
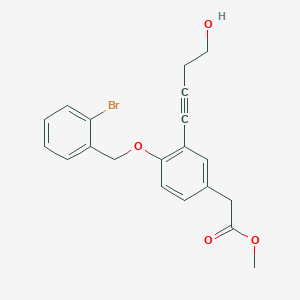
![2-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098228.png)
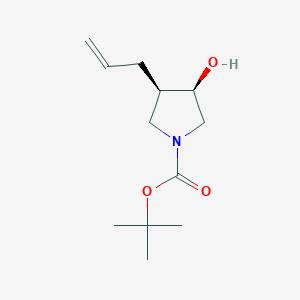

![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13098248.png)
